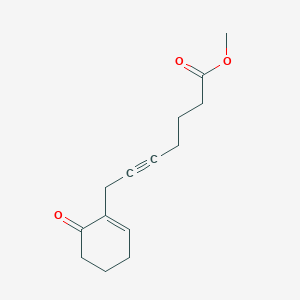
Methyl 7-(6-oxocyclohex-1-EN-1-YL)hept-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring and a heptynoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate typically involves multiple steps. One common method starts with the Baylis-Hillman reaction, where commercially available 2-cyclohexen-1-one is reacted with formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like THF (tetrahydrofuran). The reaction mixture is stirred at room temperature for two days and then quenched with water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to release nitric oxide (NO) in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ), leading to anti-proliferative and anti-metastatic activities . The compound’s ability to modulate these pathways makes it a promising candidate for further research in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: These compounds are also nitric oxide donors with anti-proliferative and anti-metastatic activities.
(R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: This compound shares a similar cyclohexenone structure.
Uniqueness
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is unique due to its heptynoate ester group, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
132570-81-1 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
methyl 7-(6-oxocyclohexen-1-yl)hept-5-ynoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)11-5-3-2-4-8-12-9-6-7-10-13(12)15/h9H,3,5-8,10-11H2,1H3 |
Clé InChI |
SREYRUJLDIYIQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC#CCC1=CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


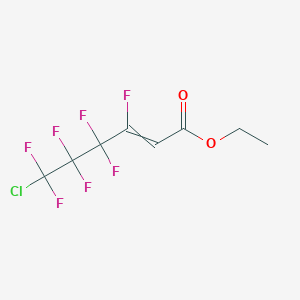
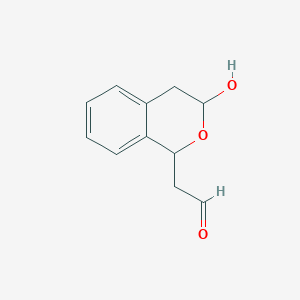
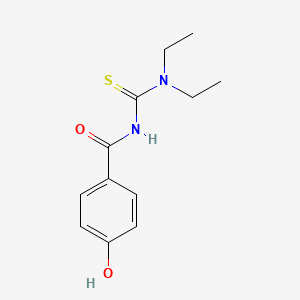
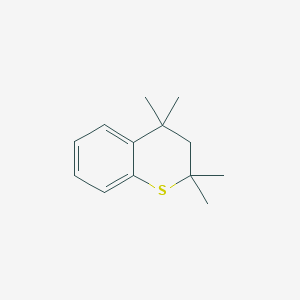
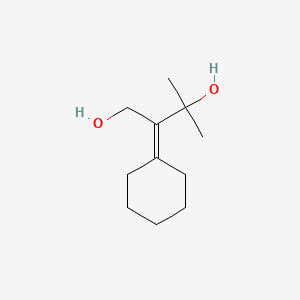

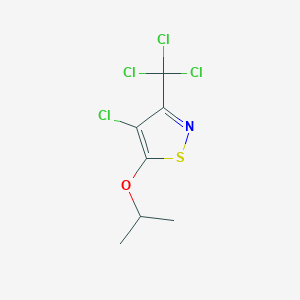
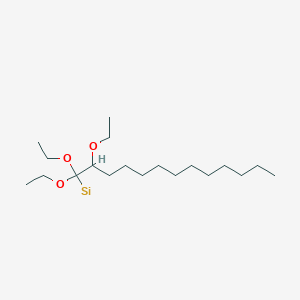
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
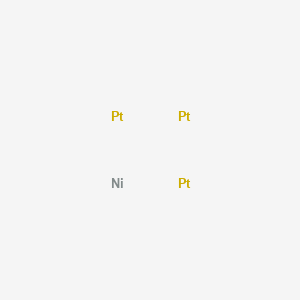
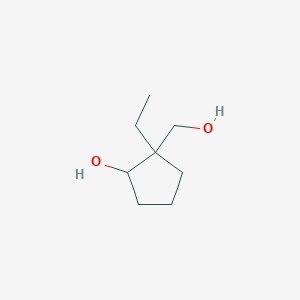
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)


